molecular formula C13H14FNO B8169890 (3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone

(3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8169890
M. Wt: 219.25 g/mol
InChI Key: XKYFZIGPLTWIRU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a fluorinated phenyl group, a vinyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-vinylbenzaldehyde and pyrrolidine.

    Reaction Conditions: The aldehyde group of 3-fluoro-4-vinylbenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to form the desired methanone compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to modify their physical and chemical properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving fluorinated compounds.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Polymer Industry: Used to create specialized polymers with desired properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    (3-Fluoro-4-vinylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of pyrrolidine.

    (3-Fluoro-4-vinylphenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of pyrrolidine.

Uniqueness:

  • The presence of the pyrrolidine ring in (3-Fluoro-4-vinylphenyl)(pyrrolidin-1-yl)methanone imparts unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-ethenyl-3-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-10-5-6-11(9-12(10)14)13(16)15-7-3-4-8-15/h2,5-6,9H,1,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYFZIGPLTWIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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